molecular formula C10H12BF3KNO2 B7910633 Potassium [4-(2-methoxyethylamine-1-carbonyl)phenyl]trifluoroborate

Potassium [4-(2-methoxyethylamine-1-carbonyl)phenyl]trifluoroborate

Cat. No.: B7910633
M. Wt: 285.11 g/mol
InChI Key: HOIRNIUHFHDIIW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium [4-(2-methoxyethylamine-1-carbonyl)phenyl]trifluoroborate can be synthesized through a series of chemical reactions involving the introduction of the trifluoroborate group to the phenyl ring. The synthesis typically involves the following steps:

    Formation of the Intermediate: The starting material, 4-bromoaniline, undergoes a reaction with 2-methoxyethylamine to form the intermediate 4-(2-methoxyethylamine)aniline.

    Introduction of the Carbonyl Group: The intermediate is then reacted with a carbonylating agent to introduce the carbonyl group, forming 4-(2-methoxyethylamine-1-carbonyl)aniline.

    Formation of the Trifluoroborate Salt: Finally, the compound is reacted with potassium trifluoroborate to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of specialized equipment and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Potassium [4-(2-methoxyethylamine-1-carbonyl)phenyl]trifluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Potassium [4-(2-methoxyethylamine-1-carbonyl)phenyl]trifluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Potassium [4-(2-methoxyethylamine-1-carbonyl)phenyl]trifluoroborate in Suzuki-Miyaura coupling reactions involves several key steps:

Comparison with Similar Compounds

Potassium [4-(2-methoxyethylamine-1-carbonyl)phenyl]trifluoroborate can be compared with other similar compounds, such as:

Conclusion

This compound is a valuable compound in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. Its unique structure and reactivity make it a versatile reagent in the synthesis of complex organic molecules, with applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

potassium;trifluoro-[4-(2-methoxyethylcarbamoyl)phenyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BF3NO2.K/c1-17-7-6-15-10(16)8-2-4-9(5-3-8)11(12,13)14;/h2-5H,6-7H2,1H3,(H,15,16);/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIRNIUHFHDIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)C(=O)NCCOC)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BF3KNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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